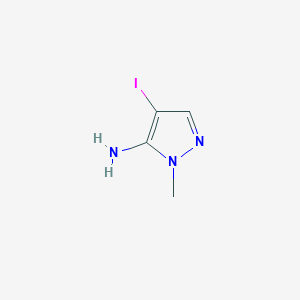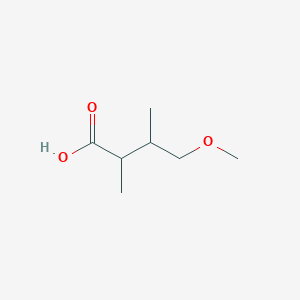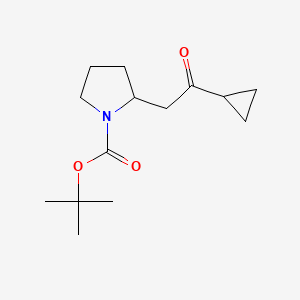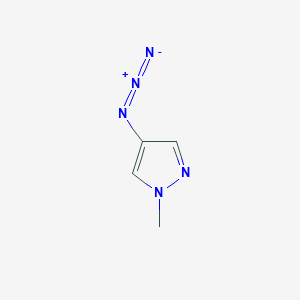
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-1-(2,2,2-Trifluoroethoxy)propan-2-ol, also known as (2R)-TFEP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a chiral compound that has been used in the synthesis of other compounds and as a reagent in laboratory experiments. The compound has been studied for its potential applications in biochemistry, pharmacology, and other scientific disciplines.
Scientific Research Applications
1. Cholesterol Ester Transfer Protein (CETP) Inhibition
One notable application of a compound structurally similar to (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, specifically (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, is its potent inhibition of cholesteryl ester transfer protein (CETP). This was prepared with high purity and yield through a regio- and diastereoselective ring-opening reaction, highlighting its potential in cholesterol management applications (Li et al., 2010).
2. Radiosynthesis for Tumor Hypoxia Markers
Another compound with structural similarity, trifluoromisonidazole (TFMISO), which includes the (2,2,2-trifluoroethoxy)propan-2-ol moiety, was successfully labeled with (18)F, making it a valuable bimodal PET/MRI probe for tumor hypoxia marking. This advancement in radiolabeling emphasizes the compound's role in enhancing diagnostic imaging techniques (Suehiro et al., 2011).
3. Investigation of Molecular Miscibility
The compound 1,1,1-Trifluoro-propan-2-ol (TFIP), sharing a similar trifluoromethyl group with (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, was used to study the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research, conducted through molecular dynamics simulations, provides critical insights into the physicochemical properties and behavior of similar fluorinated organic molecules in aqueous solutions (Fioroni et al., 2003).
properties
IUPAC Name |
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOMQJXZDDAGS-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COCC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)



![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)


![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)